2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol
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Overview
Description
2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol is a complex organic compound that features a benzoxazole ring, a furan ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic conditions. The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by nitration to introduce the nitro group. The final step involves the condensation of the benzoxazole and furan derivatives to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as the use of high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzoxazole and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole and furan derivatives.
Scientific Research Applications
2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol involves its interaction with specific molecular targets. For example, the compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)aniline
- 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine
Uniqueness
2-(5-methyl-1,3-benzoxazol-2-yl)-4-({(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}amino)phenol is unique due to its combination of a benzoxazole ring, a furan ring, and a phenol group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C26H19N3O5 |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
2-(5-methyl-1,3-benzoxazol-2-yl)-4-[[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylideneamino]phenol |
InChI |
InChI=1S/C26H19N3O5/c1-15-3-9-25-22(11-15)28-26(34-25)21-12-17(5-8-23(21)30)27-14-19-7-10-24(33-19)20-13-18(29(31)32)6-4-16(20)2/h3-14,30H,1-2H3 |
InChI Key |
UQQKEEUVRVFVKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])C)O |
Origin of Product |
United States |
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